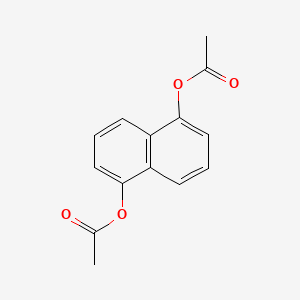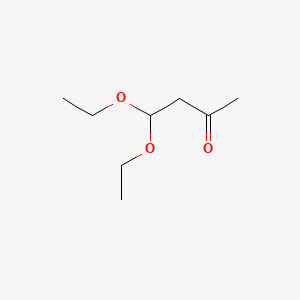
Ethene;furan-2,5-dione;prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethene;furan-2,5-dione;prop-1-ene is a compound that combines ethene (ethylene), furan-2,5-dione (maleic anhydride), and prop-1-ene (propylene). This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethene;furan-2,5-dione;prop-1-ene typically involves the polymerization of ethene, furan-2,5-dione, and prop-1-ene. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired polymerization .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. Maleic anhydride (furan-2,5-dione) is produced through the oxidation of benzene or butane, and then it is polymerized with ethene and prop-1-ene under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Ethene;furan-2,5-dione;prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethene;furan-2,5-dione;prop-1-ene has numerous scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of various polymers.
Biology: Studied for its potential use in drug delivery systems.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of ethene;furan-2,5-dione;prop-1-ene involves its ability to undergo polymerization and form stable compounds. The molecular targets and pathways involved include the interaction with various catalysts and the formation of covalent bonds between the monomers .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethene;furan-2,5-dione;but-1-ene
- Ethene;furan-2,5-dione;pent-1-ene
Uniqueness
Ethene;furan-2,5-dione;prop-1-ene is unique due to its specific combination of monomers, which provides it with distinct chemical properties and a wide range of applications .
Properties
CAS No. |
31069-12-2 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethene;furan-2,5-dione;prop-1-ene |
InChI |
InChI=1S/C4H2O3.C3H6.C2H4/c5-3-1-2-4(6)7-3;1-3-2;1-2/h1-2H;3H,1H2,2H3;1-2H2 |
InChI Key |
AIMMSZVCMQILDY-UHFFFAOYSA-N |
SMILES |
CC=C.C=C.C1=CC(=O)OC1=O |
Canonical SMILES |
CC=C.C=C.C1=CC(=O)OC1=O |
Key on ui other cas no. |
31069-12-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Naphth[1,8-cd]isothiazole-3,5-disulfonic acid, 1,1-dioxide](/img/structure/B1614890.png)












